Resibufogenin (CAS: 465-39-4) is a primary bufadienolide isolated from toad venom (Bufonis Venenum or Chansu), distinguished structurally by a unique 14,15-β-epoxide ring and the absence of a 16-acetoxy group [1]. In industrial and research procurement, it is primarily sourced as a high-purity analytical reference standard mandated for traditional medicine quality control, and as a specialized precursor for pharmacological research. Unlike more highly cytotoxic analogs, Resibufogenin offers a moderate baseline of Na+/K+-ATPase inhibition, making it highly valuable for structure-activity relationship (SAR) studies, pharmacokinetic modeling involving human serum albumin (HSA) binding, and microbial biotransformation workflows where its epoxide ring serves as a reactive synthetic handle [2].
Generic substitution of Resibufogenin with closely related bufadienolides like Bufalin or Cinobufagin fails across both regulatory and synthetic workflows. From a compliance perspective, pharmacopoeial standards strictly require the simultaneous, distinct quantification of Resibufogenin alongside Cinobufagin; substituting one for the other invalidates HPLC/LC-MS calibration curves due to differing retention times and mass spectra [1]. In synthetic and pharmacological applications, the structural differences dictate non-interchangeable performance: Bufalin possesses a 14-β-hydroxyl group that drives nanomolar cytotoxicity, whereas Resibufogenin's 14,15-β-epoxide ring results in micromolar activity, providing a necessary baseline for decoupled Na+/K+-ATPase signaling studies [2]. Furthermore, Cinobufagin's 16-acetoxy group significantly increases its protein binding affinity, meaning it cannot serve as a direct substitute in pharmacokinetic or formulation compatibility models where the unmodified Resibufogenin scaffold is required [3].
For the quality control of Bufonis Venenum (Chansu), regulatory frameworks mandate the use of Resibufogenin as a primary analytical standard. In standardized HPLC assays, Resibufogenin (C24H32O4) must be quantified independently of Cinobufagin (C26H34O6) and Bufalin (C24H34O4). The distinct molecular weights and chromatographic retention behaviors mean that class-level substitutes cannot be used to calibrate analytical equipment or validate extract purity [1].
| Evidence Dimension | Regulatory standard requirement |
| Target Compound Data | Mandatory independent quantification (C24H32O4) |
| Comparator Or Baseline | Bufalin / Cinobufagin (Cannot be used as cross-calibrators) |
| Quantified Difference | Absolute non-interchangeability in validated QC workflows |
| Conditions | HPLC-DAD / LC-MS analysis of Bufonis Venenum |
Procurement of high-purity Resibufogenin is legally and technically required for the batch release and standardization of Chansu-derived commercial products.
The absence of a 16-acetoxy group in Resibufogenin significantly alters its protein binding profile compared to Cinobufagin. Fluorescence quenching data demonstrates that Resibufogenin has a lower binding affinity to Human Serum Albumin (logKa = 4.29) compared to Cinobufagin (logKa = 4.68). Molecular docking reveals that Cinobufagin's 16-OAc group forms a critical hydrogen bond with Lys199 in the HSA site I pocket, an interaction absent in Resibufogenin [1].
| Evidence Dimension | HSA Binding Affinity (logKa) |
| Target Compound Data | 4.29 (Resibufogenin) |
| Comparator Or Baseline | 4.68 (Cinobufagin) |
| Quantified Difference | 0.39 log unit reduction in binding affinity for Resibufogenin |
| Conditions | In vitro fluorescence quenching at 298 K, pH 7.4 |
This defined difference in protein binding makes Resibufogenin an essential structural baseline for developing nanocarriers or formulations where controlled serum half-life is required.
Resibufogenin features a 14,15-β-epoxide ring, which serves as a highly specific reactive handle for microbial biotransformation. When subjected to bioconversion by strains such as Nocardia sp. or Alternaria alternata, Resibufogenin is efficiently converted into novel derivatives like 3-acetyl-resibufogenin and 12β-hydroxyl resibufogenin. Bufalin, which possesses a 14-β-hydroxyl group instead of the epoxide, cannot undergo these specific ring-opening or epoxide-dependent biotransformations, limiting its utility as a precursor for this class of derivatives [1].
| Evidence Dimension | Biotransformation pathway availability |
| Target Compound Data | Supports epoxide-dependent bioconversion (e.g., to 12β-hydroxyl resibufogenin) |
| Comparator Or Baseline | Bufalin (Lacks epoxide handle) |
| Quantified Difference | Exclusive synthetic/biocatalytic pathways available only to Resibufogenin |
| Conditions | Microbial biotransformation (e.g., Nocardia sp., Alternaria alternata) |
Buyers developing novel, proprietary cardiotonic steroid libraries must procure Resibufogenin to access chemical space that is inaccessible from Bufalin.
The structural difference between Resibufogenin (14,15-epoxide) and Bufalin (14-hydroxyl) drastically alters their cytotoxicity profiles. In standard cancer cell line assays, Resibufogenin typically exhibits IC50 values in the micromolar range (1.0 - 7.6 µM), whereas Bufalin is highly potent with IC50 values in the nanomolar range (<100 nM). This reduced acute toxicity allows Resibufogenin to be used at higher concentrations to study Na+/K+-ATPase-mediated signal transduction without immediately inducing rapid cell death [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) |
| Target Compound Data | 1.0 - 7.6 µM (Resibufogenin) |
| Comparator Or Baseline | < 0.1 µM (Bufalin) |
| Quantified Difference | 10- to 70-fold reduction in acute cytotoxicity for Resibufogenin |
| Conditions | In vitro cell viability assays across various solid tumor cell lines |
Researchers select Resibufogenin over Bufalin when they need to isolate specific ion-pump signaling mechanisms from overwhelming apoptotic toxicity.
Directly downstream of its distinct chromatographic profile, Resibufogenin is the required choice for analytical laboratories performing batch release, adulteration testing, and standardization of Bufonis Venenum (Chansu) extracts to meet regulatory compliance [1].
Because it possesses a reactive 14,15-β-epoxide ring, Resibufogenin is the optimal precursor for chemists and microbiologists aiming to synthesize novel bufadienolide derivatives (such as 12β-hydroxylated analogs) that cannot be accessed using pre-hydroxylated starting materials like Bufalin [2].
Due to its specific, lower HSA binding affinity (logKa = 4.29) compared to 16-acetoxy analogs, Resibufogenin is selected as a structural baseline when engineering nanocarriers, lipid microspheres, or solid dispersions aimed at tuning the serum half-life of cardiotonic steroids [3].
Leveraging its micromolar (rather than nanomolar) cytotoxicity profile, Resibufogenin is the preferred probe for pharmacologists studying Na+/K+-ATPase-mediated intracellular signaling (such as MAPK/ERK activation) where rapid, acute cell death caused by ultra-potent analogs would confound the assay results [4].